molecular formula C18H19BrOSi B14196853 {2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane CAS No. 922736-68-3

{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane

Katalognummer: B14196853
CAS-Nummer: 922736-68-3
Molekulargewicht: 359.3 g/mol
InChI-Schlüssel: XRYLLOUYPLGXAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane is an organosilicon compound with the molecular formula C18H19BrOSi. This compound is notable for its unique structure, which includes a bromophenyl group, an ethynyl linkage, and a dimethylsilane moiety. It is used in various scientific research applications, particularly in organic synthesis and materials science.

Vorbereitungsmethoden

The synthesis of {2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenylacetylene and phenylacetylene.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as triethylamine.

    Procedure: The 2-bromophenylacetylene is reacted with phenylacetylene in the presence of the palladium catalyst and base to form the desired product.

    Purification: The product is purified using standard techniques such as column chromatography.

Analyse Chemischer Reaktionen

{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals.

    Electronic Industry: The compound is used in the fabrication of electronic components due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of {2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Vergleich Mit ähnlichen Verbindungen

{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane can be compared with similar compounds such as:

    {2-[(2-Bromophenyl)ethynyl]phenyl}(trimethyl)silane: This compound has a similar structure but with a trimethylsilane group instead of an ethoxy group.

    {2-[(2-Bromophenyl)ethynyl]phenyl}(methoxy)dimethylsilane: This compound has a methoxy group instead of an ethoxy group.

    {2-[(2-Bromophenyl)ethynyl]phenyl}(propoxy)dimethylsilane: This compound has a propoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

CAS-Nummer

922736-68-3

Molekularformel

C18H19BrOSi

Molekulargewicht

359.3 g/mol

IUPAC-Name

[2-[2-(2-bromophenyl)ethynyl]phenyl]-ethoxy-dimethylsilane

InChI

InChI=1S/C18H19BrOSi/c1-4-20-21(2,3)18-12-8-6-10-16(18)14-13-15-9-5-7-11-17(15)19/h5-12H,4H2,1-3H3

InChI-Schlüssel

XRYLLOUYPLGXAF-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](C)(C)C1=CC=CC=C1C#CC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.